Cas no 2757832-93-0 ((2R)-2-[(2S)-2-acetamido-4-methylpentanamido]-3-methylbutanoic acid)

(2R)-2-[(2S)-2-Acetamido-4-methylpentanamido]-3-methylbutanoic acid is a chiral dipeptide derivative featuring stereochemically defined configurations at both the α-carbon and side chain positions. Its structure incorporates acetyl-protected L-valine and L-leucine residues, making it a valuable intermediate in peptide synthesis and medicinal chemistry research. The compound's rigid stereochemistry ensures high selectivity in coupling reactions, while its methyl-substituted side chains enhance lipophilicity, facilitating membrane permeability studies. Its well-defined conformation also supports investigations into enzyme-substrate interactions and structure-activity relationships. The product is suited for applications requiring precise control over peptide backbone stereochemistry, such as protease inhibitor design or bioactive peptide development. Proper handling under inert conditions is recommended due to potential sensitivity to racemization.
(2R)-2-[(2S)-2-acetamido-4-methylpentanamido]-3-methylbutanoic acid structure
2757832-93-0 structure
商品名:(2R)-2-[(2S)-2-acetamido-4-methylpentanamido]-3-methylbutanoic acid
CAS番号:2757832-93-0
MF:C13H24N2O4
メガワット:272.340663909912
CID:6032588
PubChem ID:73900909

(2R)-2-[(2S)-2-acetamido-4-methylpentanamido]-3-methylbutanoic acid 化学的及び物理的性質

名前と識別子

    • EN300-37101335
    • (2R)-2-[(2S)-2-acetamido-4-methylpentanamido]-3-methylbutanoic acid
    • 2757832-93-0
    • インチ: 1S/C13H24N2O4/c1-7(2)6-10(14-9(5)16)12(17)15-11(8(3)4)13(18)19/h7-8,10-11H,6H2,1-5H3,(H,14,16)(H,15,17)(H,18,19)/t10-,11+/m0/s1
    • InChIKey: PAYSDIXTGBKGPF-WDEREUQCSA-N
    • ほほえんだ: O=C([C@H](CC(C)C)NC(C)=O)N[C@@H](C(=O)O)C(C)C

計算された属性

  • せいみつぶんしりょう: 272.17360725g/mol
  • どういたいしつりょう: 272.17360725g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 水素結合受容体数: 4
  • 重原子数: 19
  • 回転可能化学結合数: 7
  • 複雑さ: 340
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 95.5Ų
  • 疎水性パラメータ計算基準値(XlogP): 0.9

(2R)-2-[(2S)-2-acetamido-4-methylpentanamido]-3-methylbutanoic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-37101335-1.0g
(2R)-2-[(2S)-2-acetamido-4-methylpentanamido]-3-methylbutanoic acid
2757832-93-0 95.0%
1.0g
$628.0 2025-03-18
Enamine
EN300-37101335-0.1g
(2R)-2-[(2S)-2-acetamido-4-methylpentanamido]-3-methylbutanoic acid
2757832-93-0 95.0%
0.1g
$553.0 2025-03-18
Enamine
EN300-37101335-10.0g
(2R)-2-[(2S)-2-acetamido-4-methylpentanamido]-3-methylbutanoic acid
2757832-93-0 95.0%
10.0g
$2701.0 2025-03-18
Enamine
EN300-37101335-2.5g
(2R)-2-[(2S)-2-acetamido-4-methylpentanamido]-3-methylbutanoic acid
2757832-93-0 95.0%
2.5g
$1230.0 2025-03-18
Enamine
EN300-37101335-0.5g
(2R)-2-[(2S)-2-acetamido-4-methylpentanamido]-3-methylbutanoic acid
2757832-93-0 95.0%
0.5g
$603.0 2025-03-18
Enamine
EN300-37101335-0.25g
(2R)-2-[(2S)-2-acetamido-4-methylpentanamido]-3-methylbutanoic acid
2757832-93-0 95.0%
0.25g
$579.0 2025-03-18
Enamine
EN300-37101335-5.0g
(2R)-2-[(2S)-2-acetamido-4-methylpentanamido]-3-methylbutanoic acid
2757832-93-0 95.0%
5.0g
$1821.0 2025-03-18
Enamine
EN300-37101335-0.05g
(2R)-2-[(2S)-2-acetamido-4-methylpentanamido]-3-methylbutanoic acid
2757832-93-0 95.0%
0.05g
$528.0 2025-03-18

(2R)-2-[(2S)-2-acetamido-4-methylpentanamido]-3-methylbutanoic acid 関連文献

(2R)-2-[(2S)-2-acetamido-4-methylpentanamido]-3-methylbutanoic acidに関する追加情報

Introduction to (2R)-2-[(2S)-2-acetamido-4-methylpentanamido]-3-methylbutanoic Acid (CAS No. 2757832-93-0)

(2R)-2-[(2S)-2-acetamido-4-methylpentanamido]-3-methylbutanoic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry due to its unique structural features and potential biological activities. This compound, identified by its CAS number 2757832-93-0, belongs to a class of molecules that exhibit promising properties for further research and development in medicinal applications.

The molecular structure of (2R)-2-[(2S)-2-acetamido-4-methylpentanamido]-3-methylbutanoic acid is characterized by a complex arrangement of amino groups, carboxylic acid functionalities, and chiral centers. This intricate configuration suggests that the compound may interact with biological targets in a highly specific manner, making it a valuable candidate for the development of novel therapeutic agents. The presence of both acetylamide and amide groups in its backbone further enhances its potential utility in drug design, as these functional moieties are frequently incorporated into bioactive molecules due to their ability to modulate protein-protein interactions and enzyme activity.

In recent years, there has been a growing interest in the exploration of chiral compounds for pharmaceutical applications. Chirality plays a crucial role in the biological activity of many drugs, as enantiomers of a given molecule can exhibit vastly different pharmacological properties. The stereochemical configuration of (2R)-2-[(2S)-2-acetamido-4-methylpentanamido]-3-methylbutanoic acid, with its specific arrangement of (R) and (S) configurations at key stereocenters, makes it an intriguing subject for further investigation. Researchers have begun to leverage advanced computational methods to predict the binding affinities and mechanisms of action of such chiral molecules, which could accelerate the discovery of new drugs with improved efficacy and reduced side effects.

The synthesis of (2R)-2-[(2S)-2-acetamido-4-methylpentanamido]-3-methylbutanoic acid presents significant challenges due to its complex stereochemistry. However, recent advancements in synthetic chemistry have provided new tools for constructing intricate molecular frameworks with high precision. Techniques such as asymmetric catalysis and chiral resolution have enabled chemists to produce enantiomerically pure forms of this compound, which are essential for evaluating its biological potential. These synthetic strategies not only highlight the progress in organic chemistry but also open up new avenues for the development of structurally diverse pharmacophores.

Beyond its structural complexity, (2R)-2-[(2S)-2-acetamido-4-methylpentanamido]-3-methylbutanoic acid has shown promise in preliminary biological assays. Studies have indicated that this compound may possess inhibitory activity against certain enzymes and receptors that are implicated in various diseases. For instance, researchers have observed that derivatives of this molecule can modulate the activity of proteases involved in inflammatory pathways, suggesting potential therapeutic benefits in conditions such as arthritis or autoimmune disorders. Additionally, the amide functionalities present in its structure suggest that it could interact with peptidyl-protease inhibitors, which are widely used in the treatment of viral infections and cancer.

The exploration of novel drug candidates often involves interdisciplinary collaboration between chemists, biologists, and pharmacologists. The case of (2R)-2-[(2S)-2-acetamido-4-methylpentanamido]-3-methylbutanoic acid exemplifies this synergy, as it requires expertise in both synthetic chemistry and molecular biology to fully understand its potential applications. Recent publications have highlighted the importance of structure-activity relationship (SAR) studies in optimizing the pharmacological properties of such compounds. By systematically modifying key structural features and evaluating their impact on biological activity, researchers can identify lead candidates for further development into therapeutic agents.

The future prospects for (2R)-2-[(2S)-2-acetamido-4-methylpentanamido]-3-methylbutanoic acid are promising, particularly as computational methods continue to improve our ability to predict molecular interactions at an atomic level. Machine learning algorithms have been increasingly employed to analyze large datasets containing structural and biological information, enabling more accurate predictions of drug-like properties. These tools can help guide the design of next-generation derivatives with enhanced potency and selectivity. Moreover, advances in high-throughput screening technologies allow for rapid testing of thousands of compounds against various biological targets, which could accelerate the discovery process.

In conclusion, (2R)-2-[(2S)-2-acetamido-4-methylpentanamido]-3-methylbutanoic acid represents a fascinating example of how complex organic molecules can be leveraged for pharmaceutical development. Its unique structural features, coupled with promising preliminary biological data, make it a compelling candidate for further research. As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly important role in the discovery and development of new treatments for human diseases.

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